molecular formula C15H16BrNO B8692809 2-(Benzylamino)-1-(4-bromophenyl)ethanol

2-(Benzylamino)-1-(4-bromophenyl)ethanol

Cat. No.: B8692809
M. Wt: 306.20 g/mol
InChI Key: GZFWXAXTKVREAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-1-(4-bromophenyl)ethanol is an organic compound that features a benzylamino group attached to an ethanol backbone, with a bromine atom substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(4-bromophenyl)ethanol typically involves the reaction of 4-bromoacetophenone with benzylamine. The reaction proceeds through a nucleophilic addition mechanism, where benzylamine attacks the carbonyl carbon of 4-bromoacetophenone, followed by reduction to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(4-bromophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2-benzylamino-1-(4-bromo-phenyl)-ethanone.

    Reduction: Formation of 2-benzylamino-1-(4-bromo-phenyl)-ethane.

    Substitution: Formation of 2-benzylamino-1-(4-hydroxy-phenyl)-ethanol or 2-benzylamino-1-(4-amino-phenyl)-ethanol.

Scientific Research Applications

2-(Benzylamino)-1-(4-bromophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(4-bromophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity or altering their function. The bromine atom on the phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylamino-1-phenyl-ethanol: Lacks the bromine substitution, which may affect its reactivity and biological activity.

    2-Amino-1-(4-bromo-phenyl)-ethanol: Similar structure but with an amino group instead of a benzylamino group.

    2-Benzylamino-1-(4-chloro-phenyl)-ethanol: Contains a chlorine atom instead of bromine, which may influence its chemical properties.

Uniqueness

2-(Benzylamino)-1-(4-bromophenyl)ethanol is unique due to the presence of both the benzylamino group and the bromine substitution on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16BrNO

Molecular Weight

306.20 g/mol

IUPAC Name

2-(benzylamino)-1-(4-bromophenyl)ethanol

InChI

InChI=1S/C15H16BrNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2

InChI Key

GZFWXAXTKVREAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) suspension of 2-bromo-1-(4-bromophenyl)ethanone (40.24 g; 0.14 mol) in EtOH (500 mL) and CHCl3 (100 mL) was added benzylamine (63 mL; 0.58 mol). After 30 minutes the ice-bath was removed and the mixture stirred for another 2 hours at RT. Subsequently the reaction mixture was cooled again to 0° C. and NaBH4 (6.26 g; 165.5 mmol) was added in small portions. The resulting mixture was stirred at 0° C. for 1 hour and thereafter another 4 hours at RT. The reaction mixture was quenched with 1M aqueous HCl (750 mL) at 0° C. and stirred at RT for 1 hour. The reaction mixture was concentrated in vacuo and the residue was partitioned between EtOAc and 1M aqueous NaOH. The organic layer was dried (Na2SO4), filtered, concentrated in vacuo. The residue was crystallized from tert-butyl methyl ether/heptanes to afford 2-benzylamino-1-(4-bromo-phenyl)-ethanol (18.8 g).
Quantity
40.24 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.26 g
Type
reactant
Reaction Step Three

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